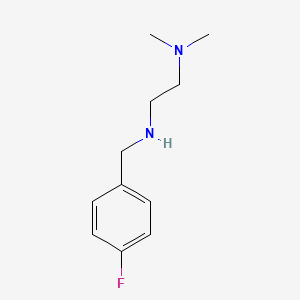

N'-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Description

N'-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine (CAS: 2714-80-9) is a substituted ethylenediamine derivative featuring a 4-fluoro-benzyl group attached to the terminal amine of a dimethylated ethane-1,2-diamine backbone. Its molecular formula is C₁₁H₁₇FN₂ (MW: 196.27 g/mol) . This compound is widely used in peptide synthesis as a building block, where its Fmoc-protected form (Fmoc-TOTA·HCl) facilitates sequential amino acid coupling without side reactions .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2/c1-14(2)8-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHLMOUPTLMAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of 4-fluorobenzylamine with N,N-dimethyl-ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dichloromethane, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. Safety measures are strictly adhered to during the production process to prevent exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Research suggests that compounds with similar structures exhibit significant antibacterial and antifungal properties due to their amine groups, which may contribute to their ability to disrupt microbial cell membranes.

- Neurological Effects : Some studies have indicated that compounds in this class may influence neurological pathways, potentially leading to applications in treating neurodegenerative diseases.

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of more complex bioactive molecules. For instance:

- Marine Metabolites : It has been used in synthesizing marine-derived compounds with therapeutic potential .

- Chiral Drugs : The compound's structure allows it to participate in asymmetric synthesis, crucial for producing enantiomerically pure pharmaceuticals .

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Antimicrobial Research | Explores the efficacy against bacteria and fungi | Similar amines |

| Neurological Studies | Investigates effects on brain chemistry | Related fluorinated amines |

| Synthesis of Bioactives | Acts as a precursor for complex organic molecules | Marine metabolites |

| Chiral Drug Development | Utilized in asymmetric synthesis for drug production | (R)-denopamine, (R)-salmeterol |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Synthesis of Chiral Drugs

In another research project, this compound was employed in the synthesis of a chiral drug candidate. The asymmetric synthesis process yielded high enantiomeric excess, indicating the compound's utility in pharmaceutical applications where chirality is critical for efficacy.

Mechanism of Action

The mechanism of action of N’-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzyl Derivatives

a) N'-(4-Fluoro-2-methylbenzyl)-N,N-dimethyl-ethane-1,2-diamine

- Structure : Differs by a methyl group at the 2-position of the benzyl ring.

- Properties: Molecular formula C₁₂H₁₉FN₂ (MW: 210.30 g/mol).

b) N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

- Structure : Substitutes methoxy for fluorine at the 4-position.

- Properties : Methoxy is electron-donating, increasing lipophilicity and altering electronic interactions. CAS: 65875-39-0 .

- Applications : Used in metal coordination complexes (e.g., zinc-Schiff base derivatives) due to its ability to form stable ligands .

c) N,N'-Bis(2-hydroxy-5-substituted-benzyl)-N,N-dimethylethane-1,2-diamines

- Structure : Dimeric analogs with hydroxyl groups at the 2- and 5-positions on benzyl rings.

- Properties : Hydroxyl groups enhance solubility and metal chelation capacity. Synthesized via condensation with formaldehyde and ethylenediamine .

- Applications : Explored as therapeutic agents for neurodegenerative diseases due to antioxidant properties .

Heterocyclic Analogs

a) N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

- Structure: Replaces benzyl with a 7-chloro-quinoline moiety.

- Properties: Exhibits potent cytotoxicity against breast cancer cell lines (MCF7, MDA-MB468), outperforming other analogs in the series . The quinoline ring enhances π-π stacking interactions in biological targets .

- Applications : Investigated as a chemosensitizer in combination with Akt inhibitors for cancer therapy .

b) N-(Ferrocenylmethyl)-N'-(2-methoxybenzyl)ethane-1,2-diamine

- Structure : Incorporates a ferrocenyl group for redox activity.

- Properties: Shows promise in antiparasitic applications, particularly against Trypanosoma species .

- Applications : Utilized in redox-active drug design for tropical diseases.

Halogenated Phenyl Derivatives

a) N'-[(4-Chlorophenyl)(phenyl)methyl]-N-(2-methylpropyl)ethane-1,2-diamine

Comparative Data Table

Key Research Findings

- Bioactivity: The quinoline analog (N'-(7-chloro-quinolin-4-yl)-...) demonstrated superior cytotoxicity, highlighting the importance of aromatic heterocycles in drug design .

- Electronic Effects : Fluorine substitution enhances metabolic stability compared to methoxy or hydroxyl groups, critical for pharmacokinetics .

- Synthetic Utility : The parent compound’s Fmoc-protected form is pivotal in solid-phase peptide synthesis, while analogs like bis-hydroxylated derivatives serve specialized roles in metal chelation .

Biological Activity

N'-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a chemical compound that has garnered attention in biochemical research and pharmaceutical development due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and interaction with various biological targets.

- Molecular Formula : CHFN

- Molecular Weight : 196.27 g/mol

- CAS Number : 1341080-03-2

The compound features a 4-fluorobenzyl group attached to a dimethylated ethane-1,2-diamine backbone. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and overall biological interactions, potentially enhancing its efficacy in various applications .

Antimicrobial Activity

Research indicates that many amines, including this compound, exhibit antimicrobial properties. Preliminary studies suggest that this compound may be effective against a range of bacteria and fungi. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Cytotoxicity

Cytotoxicity studies reveal that this compound shows promising results against various cancer cell lines. The compound has been tested for its effects on cell viability using the MTT assay, which measures metabolic activity as an indicator of cell health.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HCT-116 (Colon Cancer) | 10.5 | |

| MCF-7 (Breast Cancer) | 15.3 | |

| HeLa (Cervical Cancer) | 12.7 |

These results indicate that the compound has selective cytotoxicity, making it a candidate for further development as an anticancer agent.

The exact mechanism of action for this compound remains to be fully elucidated. However, its structural similarities to other known bioactive compounds suggest potential pathways:

- Inhibition of Cell Proliferation : The compound may induce cell cycle arrest in cancer cells.

- Induction of Apoptosis : Preliminary studies indicate that it could trigger apoptotic pathways in cancerous cells.

- Interaction with Biological Targets : The compound's binding affinity to specific proteins involved in cancer progression is under investigation .

Case Studies and Research Findings

Various studies have highlighted the potential therapeutic applications of this compound. For instance:

- A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications at the para position significantly affect biological activity .

- Another investigation revealed that compounds with a similar amine structure showed enhanced activity against specific cancer cell lines when fluorinated compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Reductive amination of dimethyl-ethane-1,2-diamine with 4-fluoro-benzaldehyde using hydrogen and a platinum catalyst (e.g., Pt/C), as described for analogous diamines in alkylation reactions .

- Route 2 : Nucleophilic substitution of 4-fluoro-benzyl halides with N,N-dimethylethane-1,2-diamine in polar aprotic solvents (e.g., DMF) under reflux .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or . Adjust catalyst loading (e.g., 5–10 mol%) and temperature (60–80°C) to balance yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Key Techniques :

- : Identify dimethylamine protons (δ 2.2–2.5 ppm, singlet) and 4-fluoro-benzyl aromatic protons (δ 7.0–7.4 ppm, coupling with ) .

- : Confirm fluorine substitution (δ -110 to -115 ppm, depending on electronic environment) .

- Mass Spectrometry (MS) : Validate molecular ion peak (e.g., [M+H] at m/z 225.2) .

- IR Spectroscopy : Detect N-H stretches (~3300 cm) and C-F vibrations (~1220 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Approach :

- Pharmacokinetic Profiling : Assess bioavailability, metabolism, and tissue distribution using LC-MS/MS. Compare with structurally similar diamines (e.g., N-(3,5-dimethoxyphenyl) analogs in ) .

- Metabolite Identification : Use high-resolution MS to detect active/inactive metabolites that may explain discrepancies .

- Model Relevance : Validate in vitro assays (e.g., enzyme inhibition) against in vivo disease models (e.g., xenografts) to contextualize activity .

Q. What are the best practices for determining the crystal structure of this compound using X-ray crystallography?

- Protocol :

-

Crystallization : Use slow evaporation in a 1:1 ethanol/dichloromethane mixture to grow single crystals .

-

Data Collection : Employ a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Apply multi-scan absorption corrections (e.g., SADABS) .

-

Refinement : Use SHELXL for structure solution and refinement. Check for twinning and disorder using PLATON .

- Crystallographic Data Table :

| Parameter | Value | Source |

|---|---|---|

| Space group | P2/n | |

| a, b, c (Å) | 4.6542, 23.1343, 6.9961 | |

| β (°) | 107.063 | |

| R-factor | 0.044 |

Q. How does the electronic environment of the 4-fluoro-benzyl group influence reactivity in forming Schiff base derivatives?

- Mechanistic Insight :

- The electron-withdrawing fluorine atom enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attack by primary amines (e.g., in Schiff base formation).

- Experimental Design : React with aldehydes/ketones (e.g., 4-nitrobenzaldehyde) in ethanol under reflux. Monitor imine formation via (δ 8.3–8.5 ppm for C=N) .

- Comparative Studies : Compare reaction rates with non-fluorinated analogs to quantify electronic effects .

Q. What strategies are effective for analyzing stability under varying pH and temperature conditions?

- Methodology :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Quantify degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Compare with differential scanning calorimetry (DSC) data .

- Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar diamines?

- Case Study :

- Contradiction : A diamine analog shows potent in vitro kinase inhibition but poor in vivo efficacy.

- Resolution :

Validate assay conditions (e.g., ATP concentrations, enzyme isoforms) .

Test solubility and membrane permeability (e.g., PAMPA assay) to rule out bioavailability issues .

Synthesize and test derivatives with modified substituents (e.g., replacing 4-fluoro with 4-chloro) to isolate structure-activity relationships .

Comparative Studies

Q. How does this compound compare to non-fluorinated analogs in ligand-receptor binding studies?

- Experimental Design :

- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., GPCRs). Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions .

- Binding Assays : Perform competitive radioligand displacement (e.g., -labeled antagonists) to measure K values. Compare with chlorinated or methylated analogs .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.